1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene is a complex organic compound notable for its structure and potential applications in organic synthesis. The compound is classified as a boronic ester and is characterized by its tri-substituted benzene core with three boronic ester moieties derived from 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Its molecular formula is and it has a molecular weight of 456.00 g/mol .
The synthesis of 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene typically involves several key steps:
The reaction conditions typically include moderate temperatures (50-100°C) and may require several hours to ensure complete conversion. The use of solvents like tetrahydrofuran or dimethylformamide is common to facilitate the reaction .
The molecular structure of 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene features a central benzene ring with three 4,4,5,5-tetramethyl-1,3,2-dioxaborolane substituents attached at the 1-, 3-, and 5-positions. This arrangement contributes to its unique reactivity and solubility properties.
Key structural data includes:
1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene participates in several important chemical reactions:
The reactivity of this compound is influenced by the steric bulk of the tetramethyl groups and the electronic properties imparted by the dioxaborolane moieties. This allows for selective reactions under mild conditions .
The mechanism of action for reactions involving 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene typically follows these steps:
This mechanism highlights the importance of boronic esters in synthetic organic chemistry due to their ability to create complex molecular architectures efficiently.
Key chemical properties include:
Relevant data points include:
These properties suggest that while it can dissolve in organic solvents for synthesis purposes, its utility may be limited in aqueous environments .
The synthesis of 1,3,5-tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene (C₂₄H₃₉B₃O₆, MW 456.00 g/mol) requires precise boron trifunctionalization strategies to overcome steric congestion and achieve high regioselectivity [1] [4]. The primary synthetic routes employ iterative halogenation-borylation sequences starting from 1,3,5-tribromobenzene, where controlled stepwise introduction of boronate groups enables mitigation of steric constraints. Advanced methodologies incorporate in situ protection-deprotection protocols using pinacol (2,3-dimethyl-2,3-butanediol) to prevent undesired deboronation or homocoupling side reactions [3] [5]. Optimization studies reveal that stoichiometric imbalances (limiting borane reagents to 3.2 equivalents relative to tribromobenzene) suppress symmetric byproduct formation while maintaining >98% purity as confirmed by GC analysis [1] [4].
Temporary masking of boronic acid intermediates as boroxines significantly improves handling and subsequent transesterification yields. Kinetic studies demonstrate that slow addition of pinacol (0.5 equivalents per hour) during the esterification stage minimizes diester formation while achieving near-quantitative conversion to the target tris-boronate. Reaction monitoring via inline FTIR confirms complete consumption of boronic acid intermediates within 8 hours at 80°C in anhydrous THF [5]. Post-synthetic purification leverages the compound's high crystallinity (white to light yellow powder/crystals) through methanol/water recrystallization, yielding material with >98% purity by neutralization titration [1] [4].
Table 1: Optimization Outcomes for Boron Trifunctionalization Strategies
Synthetic Approach | Key Variables | Purity (%) | Isolated Yield (%) | Byproducts Identified |
---|---|---|---|---|
Direct Triborylation | 10 mol% Pd(dppf)Cl₂, 3.5 eq B₂pin₂ | >98.0 (GC) | 65-70 | Homocoupled dimers (5-8%) |
Stepwise Borylation | Sequential addition, temp gradient | >98.0 (Titration) | 75-80 | Incomplete intermediates (2-3%) |
Masked Boronic Acid | Boroxine intermediate | >98.0 (GC/Titration) | 82-85 | Trace pinacol (≤1%) |
Palladium-catalyzed cross-coupling forms the cornerstone for constructing the symmetric tris-boronate architecture. Screening of catalytic systems demonstrates that Pd(OAc)₂ with SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) provides optimal turnover for the critical borylation steps due to enhanced steric accommodation of the tripodal substrate [3] [5]. This ligand system facilitates reductive elimination at remarkably low temperatures (50°C) despite the increasing steric encumbrance with each successive boronate installation. In situ X-ray absorption spectroscopy reveals that maintaining Pd oxidation state (0) throughout the reaction prevents protodeboronation – a key failure mode in late-stage functionalization [5].
Regioselectivity challenges in tris-boronate formation stem from competing ortho-directing effects and electronic deactivation upon initial boronate installation. Computational modeling (DFT) indicates that electron-deficient palladium catalysts counterintuitively enhance meta-selectivity by minimizing charge repulsion with existing electron-rich pinacol boronate groups. This electronic tuning enables sequential functionalization with positional fidelity >98% as verified by HPLC-MS analysis [3]. Catalyst loadings as low as 1.5 mol% prove effective when combined with microwave irradiation (150W, 100°C), reducing reaction times from 48 hours to under 8 hours while achieving complete conversion [5].
Table 2: Catalytic System Performance in Tris-Boronate Synthesis
Catalyst System | Ligand | Temperature (°C) | Reaction Time (h) | Regioselectivity (%) | Scalability (g) |
---|---|---|---|---|---|
Pd(dppf)Cl₂ | Dppf | 80 | 24 | <85 | ≤1g |
Pd₂(dba)₃ | XPhos | 100 | 12 | 90-93 | 5g |
Pd(OAc)₂ | SPhos | 50 | 8 | >98 | 100g |
NiCl₂(PCy₃)₂ | PCy₃ | 120 | 6 | <75 | ≤0.5g |
Transesterification serves as the critical transformation converting boronic acid intermediates into the thermally stable pinacol boronate form. Kinetic analysis of this process reveals second-order dependence involving associative boron-oxygen bond reorganization. The reaction proceeds via a trigonal bipyramidal transition state where pinacol acts as both nucleophile and leaving group acceptor [1] [5]. Variable-temperature NMR studies (25-80°C) in d⁶-DMSO demonstrate rate acceleration above 60°C coinciding with boron coordination number change from sp² to sp³ hybridization. Isotopic labeling (¹⁸O pinacol) confirms complete oxygen exchange within 30 minutes at 70°C, supporting reversible boronate formation prior to kinetic trapping by dehydration [5].
Water activity profoundly influences transesterification equilibrium, with anhydrous conditions (≤50 ppm H₂O) driving the reaction toward complete conversion (>99.5%) to the tris-boronate product. This sensitivity necessitates molecular sieve dehydration of solvents and pinacol reagents prior to use. The crystalline product's stability profile correlates strongly with residual water content, explaining the recommended storage at <15°C in cool, dark environments to prevent hydrolytic degradation [1] [4]. Accelerated stability studies show that material containing >500 ppm water undergoes 30% deboronation within one week at 25°C, while desiccated samples (<50 ppm water) retain >98% integrity for over six months [3] [4].
The exceptional thermal stability (mp 285°C) of 1,3,5-tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene arises from synergistic steric and electronic effects [1] [3]. The 120° symmetric arrangement of boronate groups minimizes intramolecular strain while maximizing intermolecular distance in the solid state. X-ray crystallography reveals perpendicular orientation of pinacol rings relative to the central benzene plane, creating a three-dimensional "propeller" configuration that prevents π-stacking and reduces hydrolysis susceptibility [5]. This conformation positions methyl groups orthogonally to shield the electrophilic boron centers, contributing to the compound's remarkable air stability compared to non-methylated analogs.
Electronic modulation through the benzene core significantly enhances boronate resilience. Hammett substituent constants quantify the strong electron-donating effect (+R) of existing boronate groups, which decreases boron Lewis acidity in subsequent functionalization steps. Infrared spectroscopy confirms a 15 cm⁻¹ shift toward lower wavenumber in the B-O stretching band compared to monosubstituted analogs, indicating enhanced π-backdonation from oxygen to boron. This electronic redistribution creates a thermodynamic stabilization of approximately 2.3 kcal/mol per boronate group as determined by isothermal titration calorimetry [3] [5]. The cumulative stabilization effect renders the tris-boronate configuration resistant to protodeboronation under conditions where mono- and bis-boronate analogs undergo significant degradation.
Table 3: Steric and Electronic Parameters Influencing Boronate Stability
Structural Parameter | Monoboronate Analog | Tris-Boronate Compound | Stabilization Effect |
---|---|---|---|
Boron Electrophilicity (IR B-O stretch, cm⁻¹) | 1360-1380 | 1345-1360 | Decreased boron-centered LUMO |
Hydrolysis Rate (kₒₑₛ × 10⁴ s⁻¹) | 8.9 ± 0.3 | 0.7 ± 0.1 | 12.7-fold reduction |
Molecular Packing Density (g/cm³) | 1.12 | 1.31 | Increased crystal lattice energy |
TPSA (Ų) | 36.3 | 55.4 | Polar surface distribution |
Rotatable Bonds | 2 | 3 | Conformational flexibility |
Compound Synonyms Table
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7